2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide
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Overview
Description
2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with hydroxy and methyl groups, a sulfanyl linkage, and an acetamide moiety attached to a nitrophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol (e.g., thiourea) reacts with a halogenated pyrimidine derivative.
Acetamide Formation: The acetamide moiety is formed by reacting the sulfanyl-substituted pyrimidine with an acylating agent such as acetic anhydride or acetyl chloride.
Nitration: The final step involves nitration of the aromatic ring using a nitrating agent like nitric acid in the presence of sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The aromatic nitro group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nitro group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound’s potential as an enzyme inhibitor or a ligand for receptor studies is explored. Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine
Medicinally, 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide is investigated for its potential therapeutic effects. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a subject of interest in drug discovery and development.
Industry
In the industrial sector, this compound could be used in the formulation of specialty chemicals, including dyes, pigments, and polymers, due to its stability and reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the biological context and the specific target molecules involved.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: Shares the pyrimidine core but lacks the sulfanyl and nitrophenyl groups.
N-(2-nitrophenyl)acetamide: Contains the nitrophenyl and acetamide moieties but lacks the pyrimidine ring and sulfanyl linkage.
2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide: Similar structure with a phenoxyphenyl group instead of a nitrophenyl group.
Uniqueness
The uniqueness of 2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the sulfanyl and nitrophenyl groups, along with the pyrimidine ring, allows for a wide range of chemical transformations and potential biological interactions.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O4S/c1-8-6-11(18)16-13(14-8)22-7-12(19)15-9-4-2-3-5-10(9)17(20)21/h2-6H,7H2,1H3,(H,15,19)(H,14,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAFJZYWVKCHEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24801650 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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